2-fluoro-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
2-Fluoro-N-{2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound that features a benzothiazole core, a fluorine atom, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which is then functionalized through a series of reactions including nucleophilic substitution, amide formation, and thiol-ene reactions. The oxolane ring is introduced via a nucleophilic substitution reaction with an appropriate oxolane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom and benzothiazole core are likely to play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
- 2-Fluoro-N-[(oxolan-2-yl)methyl]pyridin-4-amine
Uniqueness
The unique combination of the benzothiazole core, fluorine atom, and oxolane ring in 2-fluoro-N-{2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide sets it apart from similar compounds. This structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C21H20FN3O3S2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-fluoro-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C21H20FN3O3S2/c22-16-6-2-1-5-15(16)20(27)24-13-7-8-17-18(10-13)30-21(25-17)29-12-19(26)23-11-14-4-3-9-28-14/h1-2,5-8,10,14H,3-4,9,11-12H2,(H,23,26)(H,24,27) |
InChI Key |
QHEOSUHDSJMOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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